Fmoc-L-セレノメチオニン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

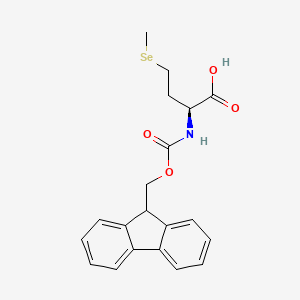

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is a synthetic organic compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group, an amino acid backbone, and a methylselanyl group

科学的研究の応用

Chemistry

In chemistry, (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid is used as a building block in peptide synthesis. The Fmoc group provides a temporary protection for the amino group, allowing for selective reactions at other sites.

Biology

In biological research, this compound can be used to study the role of selenium in biological systems. Selenium is an essential trace element with important roles in antioxidant defense and redox regulation.

Medicine

In medicine, derivatives of this compound may be explored for their potential therapeutic properties, particularly in the context of selenium’s known benefits in cancer prevention and immune function.

Industry

In the industrial sector, this compound can be used in the synthesis of selenium-containing peptides and proteins, which have applications in pharmaceuticals and biotechnology.

作用機序

Fmoc-L-selenomethionine, also known as (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid or (2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid, is a compound with a variety of applications in biochemical research .

Target of Action

The primary target of Fmoc-L-selenomethionine is the peptide-protein interactions in the process of peptide synthesis . It is used as a building block to create Freidinger Lactams at specific positions in a peptide sequence, hence creating a beta-turn .

Mode of Action

Fmoc-L-selenomethionine can be introduced under standard conditions during peptide synthesis . Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol . This introduction of selenium can help facilitate solid phase and solution structural determination and the study of peptide-protein interactions .

Biochemical Pathways

Fmoc-L-selenomethionine is involved in the selenomethionine cycle (SeMTC), a crucial pathway for the metabolism of selenium . The basic bioinformatics and functions of four enzymes involved in the cycle including S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported .

Pharmacokinetics

It is known that the compound can be introduced under standard conditions during peptide synthesis .

Result of Action

The result of Fmoc-L-selenomethionine’s action is the facilitation of solid phase and solution structural determination and the study of peptide-protein interactions . It plays an essential role in acting as an antioxidant, where it depletes reactive oxygen species (ROS) and aids in the formation and recycling of glutathione, another important antioxidant .

Action Environment

The action environment of Fmoc-L-selenomethionine is typically in a laboratory setting during peptide synthesis . Environmental factors such as temperature, pH, and the presence of other compounds can influence the compound’s action, efficacy, and stability.

生化学分析

Biochemical Properties

Fmoc-L-selenomethionine can be introduced under standard conditions . Any selenoxide formed during synthesis can be easily reduced back to selenide by treatment with β-mercaptoethanol .

Cellular Effects

It is known that selenium compounds play a crucial role in the metabolism of selenium . The enzymes involved in the selenomethionine cycle, such as S-adenosyl-methionine synthase (MAT), SAM-dependent methyltransferase (MTase), S-adenosyl-homocysteine hydrolase (SAHH) and methionine synthase (MTR), have been extensively reported in many eukaryotes .

Molecular Mechanism

It is known that selenium metabolites have a higher affinity for SeMTC enzymes than sulfur metabolites .

Temporal Effects in Laboratory Settings

It is known that Fmoc amino acid azides, which are related compounds, are stable at room temperature, with a long shelf-life, as well as in aqueous washing operations .

Metabolic Pathways

Fmoc-L-selenomethionine is involved in the selenomethionine cycle, a crucial pathway for the metabolism of selenium .

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid typically involves the following steps:

-

Fmoc Protection: : The amino group of the starting amino acid is protected using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl (fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate or triethylamine.

-

Purification: : The final product is purified using techniques such as recrystallization, column chromatography, or HPLC to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound would follow similar synthetic routes but on a larger scale, utilizing automated synthesis equipment and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification methods like preparative HPLC can enhance the efficiency of the production process.

化学反応の分析

Types of Reactions

-

Oxidation: : The methylselanyl group can undergo oxidation to form selenoxide or selenone derivatives. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

-

Reduction: : The compound can be reduced to remove the Fmoc protecting group, typically using piperidine in DMF (dimethylformamide).

-

Substitution: : The methylselanyl group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-CPBA

Reduction: Piperidine in DMF

Substitution: Various nucleophiles under mild conditions

Major Products

Oxidation: Selenoxide, selenone derivatives

Reduction: Deprotected amino acid

Substitution: Amino acid derivatives with different functional groups

類似化合物との比較

Similar Compounds

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylthio)butanoic acid: Similar structure but with a methylthio group instead of a methylselanyl group.

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylsulfinyl)butanoic acid: Contains a methylsulfinyl group, which is an oxidized form of the methylthio group.

Uniqueness

The presence of the methylselanyl group in (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid distinguishes it from similar compounds. Selenium-containing compounds often exhibit unique biological activities and chemical reactivity compared to their sulfur analogs, making this compound particularly valuable for research and industrial applications.

This detailed overview provides a comprehensive understanding of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-4-(methylselanyl)butanoic acid, covering its synthesis, reactions, applications, and comparison with similar compounds

特性

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-methylselanylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21NO4Se/c1-26-11-10-18(19(22)23)21-20(24)25-12-17-15-8-4-2-6-13(15)14-7-3-5-9-16(14)17/h2-9,17-18H,10-12H2,1H3,(H,21,24)(H,22,23)/t18-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOIJGLAOGAWHTN-SFHVURJKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Se]CCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[Se]CC[C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21NO4Se |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

418.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[2-(Boc-amino)ethoxy]benzamide](/img/structure/B572829.png)

![2-Iodo-5-methoxy-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B572830.png)

![3-Bromo-8-methylimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B572843.png)

![5-Chloro-4-fluoro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B572847.png)